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Compound of Interest

Compound Name: Tazarotene-d8

Cat. No.: B586968

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling
of Tazarotene-d8. Tazarotene is a third-generation topical retinoid, and its deuterated analog,
Tazarotene-d8, serves as a crucial internal standard for pharmacokinetic and metabolic
studies due to its distinct mass signature.[1] This document details the plausible synthetic
pathway, experimental protocols, quantitative data, and the mechanism of action of Tazarotene.

Overview of Tazarotene-d8

Tazarotene-d8 is a deuterium-labeled version of Tazarotene where eight hydrogen atoms are
replaced by deuterium.[2] This isotopic labeling is highly specific to the two methyl groups at
the 4-position of the thiochroman ring.[1][3] The molecular formula of Tazarotene-d8 is
C21H13DsNO:2S, with a corresponding increase in molecular weight compared to the unlabeled
compound.[1]

Table 1: Physicochemical Properties of Tazarotene and Tazarotene-d8
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Property Tazarotene Tazarotene-d8
Molecular Formula C21H21NO2S C21H13DsNO2S

Molecular Weight 351.46 g/mol 359.51 g/mol [4]
CAS Number 118292-40-3 1246815-76-8[4]

) ) Not explicitly stated, likely
Appearance Light Brown Solid[4] o
similar to Tazarotene

Storage 2-8°C Refrigerator[4] 2-8°C Refrigerator

Synthetic Pathway and Isotopic Labeling Strategy

The synthesis of Tazarotene-d8 involves a multi-step process culminating in a Sonogashira
coupling reaction. The key challenge in the synthesis of Tazarotene-d8 is the introduction of
the eight deuterium atoms onto the 4,4-dimethylthiochroman core. A plausible and efficient
strategy involves the use of a deuterated precursor to introduce the di-(trideuteromethyl) group.

Proposed Synthesis of Deuterated 4,4-
Dimethylthiochroman Intermediate

A likely precursor for the gem-di(trideuteromethyl) group is acetone-d6, which is commercially
available and can be synthesized by H-D exchange from acetone using heavy water in the
presence of a base.[1][2] The synthesis of the deuterated thiochroman intermediate can be
envisioned as follows:

o Preparation of Deuterated Prenyl Bromide (1-bromo-3-methyl-d6-2-butene): Acetone-d6 can
be converted to a deuterated tertiary alcohol via a Grignard reaction, followed by dehydration
and allylic bromination to yield deuterated prenyl bromide.

» Alkylation of Thiophenol: Thiophenol is reacted with the deuterated prenyl bromide to form
the corresponding deuterated thioether.

 Intramolecular Friedel-Crafts Cyclization: The deuterated thioether undergoes an acid-
catalyzed intramolecular Friedel-Crafts reaction to form 4,4-di(trideuteromethyl)thiochroman.
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Final Steps to Tazarotene-d8

Once the deuterated thiochroman core is synthesized, the subsequent steps mirror the

established synthesis of Tazarotene:

» Friedel-Crafts Acylation: The deuterated thiochroman is acylated, typically at the 6-position,
with acetyl chloride in the presence of a Lewis acid catalyst.

o Formation of the Alkyne: The resulting ketone is converted to the terminal alkyne, 6-ethynyl-

4,4-di(trideuteromethyl)thiochroman.

e Sonogashira Coupling: The final step involves the palladium-catalyzed Sonogashira coupling
of the deuterated terminal alkyne with ethyl 6-chloronicotinate to yield Tazarotene-d8.

Below is a diagram illustrating the overall synthetic workflow.
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Caption: Synthetic workflow for Tazarotene-d8.
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Detailed Experimental Protocols (Plausible)

The following protocols are based on established methods for the synthesis of Tazarotene and
analogous deuteration strategies. Specific yields and reaction conditions for the deuterated
compounds are not widely published and should be optimized.

Synthesis of 4,4-di(trideuteromethyl)thiochroman

o Materials: Acetone-d6, methylmagnesium bromide, sulfuric acid, N-bromosuccinimide (NBS),
thiophenol, sodium hydroxide, polyphosphoric acid.

e Procedure:

o

Step 1 (Grignard Reaction): React acetone-d6 with methylmagnesium bromide in diethyl
ether to form 2-methyl-d6-propan-2-ol.

o Step 2 (Dehydration): Dehydrate the tertiary alcohol using sulfuric acid to yield
isobutylene-d6.

o Step 3 (Allylic Bromination): Treat isobutylene-d6 with NBS to produce 1-bromo-3-methyl-
d6-2-butene.

o Step 4 (Alkylation): React thiophenol with sodium hydroxide to form the thiophenolate
anion, followed by alkylation with 1-bromo-3-methyl-d6-2-butene to yield the deuterated
thioether.

o Step 5 (Cyclization): Treat the deuterated thioether with polyphosphoric acid to induce
intramolecular Friedel-Crafts cyclization, affording 4,4-di(trideuteromethyl)thiochroman.
Purify by column chromatography.

Synthesis of Tazarotene-d8

o Materials: 4,4-di(trideuteromethyl)thiochroman, acetyl chloride, aluminum chloride, diethyl
chlorophosphate, lithium diisopropylamide (LDA), ethyl 6-chloronicotinate,
bis(triphenylphosphine)palladium(ll) dichloride, copper(l) iodide, triethylamine, appropriate
solvents.

e Procedure:
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o Step 1 (Acylation): Acylate 4,4-di(trideuteromethyl)thiochroman with acetyl chloride and
aluminum chloride in a suitable solvent (e.g., dichloromethane) to produce 6-acetyl-4,4-
di(trideuteromethyl)thiochroman.

o Step 2 (Alkyne Formation): Convert the ketone to the corresponding enol phosphate using
diethyl chlorophosphate and a strong base like LDA. Subsequent elimination yields 6-
ethynyl-4,4-di(trideuteromethyl)thiochroman.

o Step 3 (Sonogashira Coupling): In an inert atmosphere, combine 6-ethynyl-4,4-
di(trideuteromethyl)thiochroman and ethyl 6-chloronicotinate in the presence of a
palladium catalyst (e.g., Pd(PPhs)2Cl2), a copper(l) co-catalyst (Cul), and a base (e.g.,
triethylamine) in a suitable solvent (e.g., THF or DMF). The reaction mixture is typically
stirred at an elevated temperature until completion.

o Purification: The crude Tazarotene-d8 is purified by column chromatography on silica gel
to yield the final product.

Quantitative Data and Characterization

While specific yields for the synthesis of Tazarotene-d8 are not readily available in the
literature, the following table summarizes expected analytical data based on the properties of
the unlabeled compound and general principles of isotopic labeling.

Table 2: Analytical and Quantitative Data for Tazarotene-d8
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Parameter Expected Value/Method Notes
) Yields for multi-step organic
_ Variable, dependent on
Yield o syntheses can vary
optimization o
significantly.
Typically determined by mass
spectrometry. High isotopic
Isotopic Purity >98% P y-H9 P

purity is crucial for its use as

an internal standard.

Mass Spectrometry (m/z)

[M+H]* = 360.18

An increase of 8 mass units
compared to unlabeled
Tazarotene ([M+H]* = 352.13).

[1]

Absence of signals for the

The characteristic singlet for

the two methyl groups in

1H NMR _
methyl protons unlabeled Tazarotene will be
absent.
) o The signals for the CDs
Shifted and split signals for the )
13C NMR carbons will appear as
deuterated carbons ) )
multiplets due to C-D coupling.
) Essential for use as a
HPLC Purity >95%

reference standard.[1]

Mechanism of Action of Tazarotene

Tazarotene is a prodrug that is hydrolyzed in vivo to its active metabolite, tazarotenic acid.

Tazarotenic acid selectively binds to retinoic acid receptors (RARS), particularly RAR(3 and

RARYy. This binding modulates the expression of genes involved in cell proliferation,

differentiation, and inflammation.
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Caption: Signaling pathway of Tazarotene.

Conclusion

The synthesis of Tazarotene-d8 is a challenging but essential process for the development and
clinical evaluation of Tazarotene-based therapies. The key to the synthesis is the efficient
incorporation of deuterium into the thiochroman backbone, likely through the use of deuterated
starting materials such as acetone-d6. The final product serves as a high-purity internal
standard for bioanalytical methods, enabling accurate quantification of Tazarotene and its
active metabolite in biological matrices. Further research to publish detailed, optimized
protocols and quantitative yields for the synthesis of Tazarotene-d8 would be of significant
value to the pharmaceutical research community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Synthesis and Isotopic Labeling of Tazarotene-d8: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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